tertiapin-Q

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

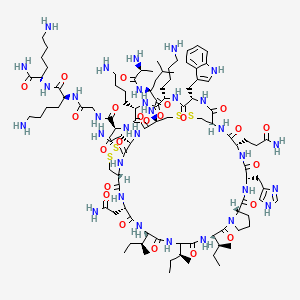

A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the European honey bee Apis mellifera.

Tertiapin has been isolated from the venom of the Honeybee Apis mellifera. Tertiapin-Q is an oxidation-resistant mutant of the wild-type tertiapin where Methionine 13 has been replaced by a Glutamine. This compound blocks the inwardly rectifying Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/GIRK4 also known as IKACh) potassium channels with Kd values of around 2 nM and 8 nM respectively. This compound also inhibits calcium-activated large conductance BK potassium channels (KCa1.1) in a concentration and voltage-dependent manner (IC50 ~ 5 nM), in addition to inhibiting Kir3.1/3.2 (GIRK1/GIRK2) heteromultimer potassium channels with a Kd close to 270 nM. This compound can prevent dose-dependent acetylcholine(ACh)-induced atrioventricular blocks in mammalian hearts, as KCNJ3/KCNJ5 channels (also named I(KACh)), are activated by ACh found in mammalian myocytes.

Wissenschaftliche Forschungsanwendungen

Blocking Large Conductance K+ Channels : Tertiapin-Q inhibits large conductance K+ channels (BK or MaxiK) and inwardly rectifying GIRK1+GIRK2 channels, with implications for pain physiology and therapy (Kanjhan et al., 2005).

Inhibition Mechanism of K+ Channels : this compound inhibits ROMK1 and GIRK1/4 channels, with its alpha helix playing a key role in blocking the K+ pore (Jin et al., 1999).

Interaction with Extracellular Protons : The inhibition of channels by this compound is affected by extracellular pH, which mainly reflects titration of a histidine residue in this compound (Ramu et al., 2001).

Effect on Cardiac Myocytes : Tertiapin selectively blocks muscarinic K+ channels in rabbit cardiac myocytes, which can help in understanding the parasympathetic regulation of the heart beat (Kitamura et al., 2000).

Synthesis of a Stable Form : this compound was developed to overcome the reduction in affinity due to oxidation of Methionine residue in Tertiapin, making it a useful probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Nanoparticle Bioconjugates for Membrane Depolarization : Gold nanoparticle bioconjugates of this compound target inward rectifier potassium channels and depolarize membrane potential, offering a research tool for ion channel activity and cellular membrane potential modulation (Muroski et al., 2019).

Role in Atrial Tachycardia Remodeling : this compound is shown to have a potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias (Cha et al., 2006).

Interaction with Calmodulin : Tertiapin interacts specifically with calmodulin in the presence of Ca2+, which may suggest a role in the toxic effect of tertiapin in nervous tissue (Miroshnikov et al., 1983).

Predicted Structure of a Potent Blocker of Kir2.1 : this compound shows potential as a structural template for developing compounds to treat diseases mediated by Kir2.1 channel subfamily, such as cardiac arrhythmia (Hilder & Chung, 2013).

Role in Acetylcholine-Induced Atrioventricular Blocks : Tertiapin underlines the role of IKACh in acetylcholine-induced atrioventricular blocks, emphasizing its importance in cardiac conduction (Drici et al., 2000).

Wirkmechanismus

Target of Action

Tertiapin-Q is a high-affinity blocker for inward-rectifier potassium channels . It binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . These channels are integral components of neuronal activity, contributing to the maintenance of the resting potential, the duration of the action potential, and neuronal excitability .

Mode of Action

This compound interacts with its targets by binding specifically to different subunits of the inward rectifier potassium channel . It induces a dose-dependent block of the potassium current . It is thought that this compound binds to the Kir channel with its α-helix situated at the C-terminal of the peptide, thereby blocking the channel .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves G-protein–gated inwardly rectifying potassium (GIRK) channels . These channels are inhibited by μ-opioid receptors (MORs), which are G-protein–coupled receptors . The inhibition of GIRK channels contributes to the modulation of respiratory depression by MORs .

Pharmacokinetics

It is known that this compound is a stable derivative of the bee venom toxin tertiapin , suggesting that it may have similar ADME properties

Result of Action

The primary result of this compound’s action is the modulation of heart rate and atrioventricular conduction . In mouse models of primary bradycardia, this compound significantly improved heart rate . It also improved cardiac conduction . In addition, this compound contributes to the modulation of respiratory depression by MORs .

Safety and Hazards

Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .

Zukünftige Richtungen

Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .

Biochemische Analyse

Biochemical Properties

Tertiapin-Q interacts with GIRK1/4 and ROMK1 channels, blocking them with high affinity . This interaction is crucial in biochemical reactions, particularly those involving potassium ion transport .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia . It also inhibits the G-protein-activated K+ current (IKACh), which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GIRK1/4 and ROMK1 channels with high affinity . This binding interaction results in the inhibition of these channels, leading to changes in potassium ion transport, which can subsequently influence gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly improve the heart rate of certain mouse models over time . Information on the product’s stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in mice. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia

Metabolic Pathways

This compound is involved in metabolic pathways related to potassium ion transport . It interacts with GIRK1/4 and ROMK1 channels, which play a crucial role in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with GIRK1/4 and ROMK1 channels . These channels are involved in potassium ion transport, which can influence the localization or accumulation of this compound .

Subcellular Localization

The subcellular localization of this compound is likely associated with the GIRK1/4 and ROMK1 channels it interacts with . These channels are typically located in the cell membrane, suggesting that this compound may also be localized in this region

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of tertiapin-Q involves a series of chemical reactions that result in the formation of the final product. The pathway is designed to be efficient and cost-effective while ensuring high yields of the desired compound.", "Starting Materials": [ "Boc-Lys-OH", "Boc-Arg(Pbf)-OH", "Boc-Phe-OH", "Boc-Pro-OH", "Boc-Asp(OtBu)-OH", "Boc-Tyr(tBu)-OH", "Boc-Gly-OH", "Boc-Val-OH", "Boc-Leu-OH", "Boc-Ile-OH", "Boc-Thr(tBu)-OH", "Boc-Ser(tBu)-OH", "Boc-His(Trt)-OH", "Boc-Cys(Trt)-OH", "HBTU", "DIPEA", "TFA", "TFA/H2O" ], "Reaction": [ "Step 1: Boc-Lys-OH is reacted with Boc-Arg(Pbf)-OH in the presence of HBTU and DIPEA to form a dipeptide intermediate.", "Step 2: The dipeptide intermediate is coupled with Boc-Phe-OH using HBTU and DIPEA to form a tripeptide intermediate.", "Step 3: The tripeptide intermediate is coupled with Boc-Pro-OH using HBTU and DIPEA to form a tetrapeptide intermediate.", "Step 4: The tetrapeptide intermediate is coupled with Boc-Asp(OtBu)-OH using HBTU and DIPEA to form a pentapeptide intermediate.", "Step 5: The pentapeptide intermediate is coupled with Boc-Tyr(tBu)-OH using HBTU and DIPEA to form a hexapeptide intermediate.", "Step 6: The hexapeptide intermediate is coupled with Boc-Gly-OH using HBTU and DIPEA to form a heptapeptide intermediate.", "Step 7: The heptapeptide intermediate is coupled with Boc-Val-OH using HBTU and DIPEA to form an octapeptide intermediate.", "Step 8: The octapeptide intermediate is coupled with Boc-Leu-OH using HBTU and DIPEA to form a nonapeptide intermediate.", "Step 9: The nonapeptide intermediate is coupled with Boc-Ile-OH using HBTU and DIPEA to form a decapeptide intermediate.", "Step 10: The decapeptide intermediate is deprotected using TFA to remove all the Boc groups.", "Step 11: The resulting amino acid sequence is cyclized using TFA/H2O to form tertiapin-Q." ] } | |

CAS-Nummer |

252198-49-5 |

Molekularformel |

C106H175N35O24S4 |

Molekulargewicht |

2452.0 g/mol |

IUPAC-Name |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |

InChI |

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |

InChI-Schlüssel |

GMZAXHIZSCRCHM-MIPBWYARSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC |

Aussehen |

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Leu-Cys3-Asn-Cys5-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys14-Trp-Lys-Lys-Cys18-Gly-Lys-Lys-NH2Disulfide bonds: Cys3-Cys14 and Cys5-Cys18Length (aa): 21 |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the primary molecular target of tertiapin-Q?

A1: this compound primarily targets inward-rectifier potassium (Kir) channels, particularly the ROMK1 (Kir1.1) and GIRK (Kir3) channel subfamilies. [, , , ]

Q2: How does this compound interact with its target channels?

A2: this compound inhibits Kir channels by binding to their external vestibule, effectively blocking the pore through which potassium ions flow. [, ] This binding involves the alpha-helical domain of this compound, with histidine 12 playing a crucial role in pore blockage. [] The interaction is a bimolecular reaction, meaning one this compound molecule binds to one channel. []

Q3: What are the downstream effects of this compound binding to Kir channels?

A3: By blocking Kir channels, this compound prevents the outward flow of potassium ions. This inhibition leads to membrane depolarization, increased neuronal excitability, and altered cellular signaling. [, , , ] For instance, this compound blocks the action potential after hyperpolarization (AHP) and increases action potential duration in dorsal root ganglion (DRG) neurons. [] In the heart, it can suppress atrial tachyarrhythmias. []

Q4: What is the molecular formula and weight of this compound?

A4: The research articles provided do not explicitly state the molecular formula and weight of this compound.

Q5: What structural features distinguish this compound from its parent compound, tertiapin?

A5: this compound is an oxidation-resistant mutant of tertiapin, where the methionine residue is replaced with a glutamine residue. This substitution enhances its stability without significantly altering its binding affinity for ROMK1 and GIRK1/4 channels. []

Q6: How does the structure of this compound contribute to its selectivity for certain Kir channels?

A6: Computational modeling studies suggest that the unique structure of the rKir1.1 channel vestibule, particularly the hydrophobic protrusions formed by Phe146 and Phe148, allows a precise interaction with this compound, while potentially hindering the binding of other classical animal toxins. []

Q7: How do modifications to the this compound structure affect its activity?

A7: Modifications to the this compound structure can significantly impact its channel-blocking activity and binding affinity. For example:

- Replacing histidine 12 with alanine reduces the binding affinity for ROMK1. []

- Replacing histidine 12 with lysine (tertiapin-KQ) enhances binding affinity for ROMK1 and minimizes pH sensitivity. []

- A single amino acid mutation can increase this compound’s binding affinity for Kir2.1 by five orders of magnitude. []

Q8: What is the role of this compound in studying the physiological functions of Kir channels?

A8: this compound has proven to be a valuable tool for investigating the physiological roles of Kir channels in various tissues and systems, including:

- Heart: Investigating the contribution of Kir channels to atrial tachycardia remodeling and contractile dysfunction. [, ]

- Kidney: Examining the role of Kir channels in regulating renal vascular tone, potassium excretion, and blood pressure. [, , ]

- Nervous system: Studying the involvement of Kir channels in neuronal excitability, synaptic plasticity, and cognitive function. [, , , ]

- Pulmonary veins: Studying the role of Kir channels in the excitability of pulmonary veins. []

Q9: What types of in vitro and in vivo models have been used to study this compound?

A9: Various experimental models have been employed to investigate the effects of this compound, including:

- Two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant Kir and BK channels []

- Patch-clamp recordings in isolated cardiomyocytes [, ]

- Patch-clamp recordings in cultured DRG neurons [, ]

- Cell culture studies using human embryonic kidney (HEK) 293 cells transfected with Kir channels []

- Studies in anesthetized rabbits examining the role of Kir channels in the hypotensive effect of imidazoline-like drugs []

- Experiments in rats and mice to investigate the role of Kir channels in opioid-induced respiratory depression []

- Rodent models of diabetes to study the impact of this compound on renal function [, ]

Q10: What are the limitations of using this compound in research?

A11: - Limited subtype selectivity: While this compound preferentially targets certain Kir channels, it does not exhibit absolute selectivity. Developing analogs with higher subtype specificity remains an area of active research. - pH sensitivity: this compound's inhibitory effect on ROMK1 is influenced by extracellular pH, primarily due to the histidine residue at position 12. [] This sensitivity can complicate interpretation of results, particularly in systems where pH fluctuates. - Limited information on long-term effects: The majority of studies focus on the acute effects of this compound. More research is needed to understand its long-term impact on cellular function and viability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)